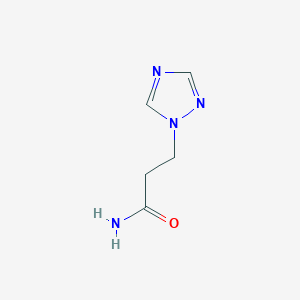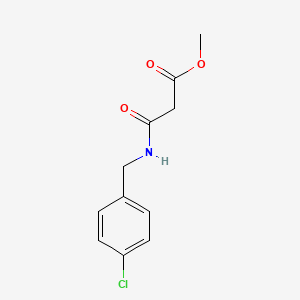
Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a 4-chlorobenzyl group, and an amino group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate typically involves the reaction of 4-chlorobenzylamine with methyl 3-oxopropanoate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Purification of the product is typically achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: Researchers may use the compound to study its effects on biological systems and its potential therapeutic properties.
Industrial Applications: The compound can be utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
- Methyl 3-((4-fluorobenzyl)amino)-3-oxopropanoate
- Methyl 3-((4-bromobenzyl)amino)-3-oxopropanoate
- Methyl 3-((4-methylbenzyl)amino)-3-oxopropanoate
Comparison: Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents (e.g., fluorine, bromine, or methyl groups), the compound may exhibit distinct reactivity and biological activity. The chlorine atom can influence the compound’s electronic properties and interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
1466514-73-7 |
|---|---|
Fórmula molecular |
C11H12ClNO3 |
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
methyl 3-[(4-chlorophenyl)methylamino]-3-oxopropanoate |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)6-10(14)13-7-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) |
Clave InChI |
UMQRXXNCASVFQN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)NCC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


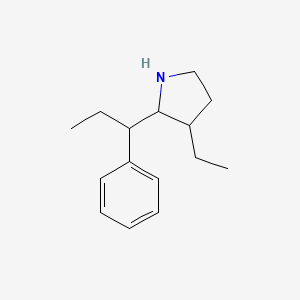
![benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate](/img/structure/B13103198.png)
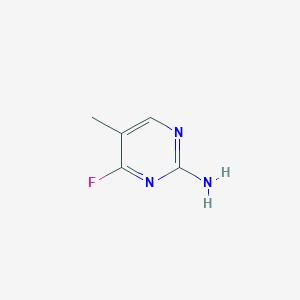
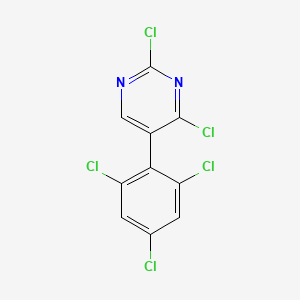
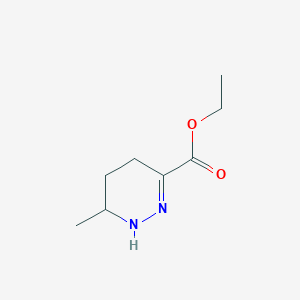

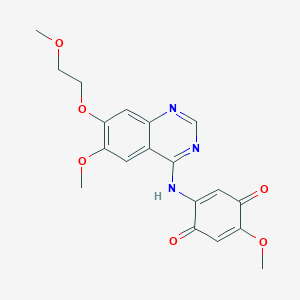

![[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13103250.png)
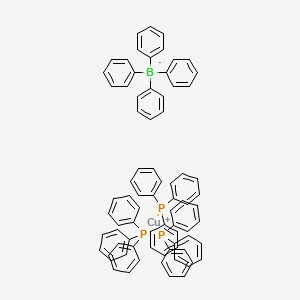
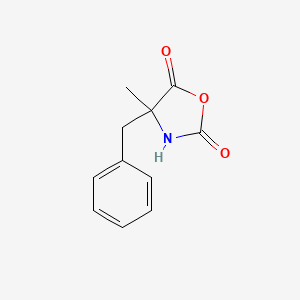
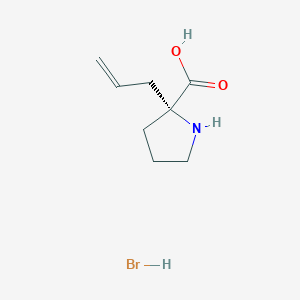
![2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13103272.png)
